3,5-Dichloro-N,N-bis(4,4-diphenylbut-3-en-1-yl)aniline
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Overview
Description
3,5-Dichloro-N,N-bis(4,4-diphenylbut-3-en-1-yl)aniline: is a chemical compound characterized by the presence of two chlorine atoms and a complex aniline structure This compound is part of the dichloroaniline family, which consists of aniline rings substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-N,N-bis(4,4-diphenylbut-3-en-1-yl)aniline typically involves the reaction of 3,5-dichloroaniline with 4,4-diphenylbut-3-en-1-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-N,N-bis(4,4-diphenylbut-3-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3,5-Dichloro-N,N-bis(4,4-diphenylbut-3-en-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N,N-bis(4,4-diphenylbut-3-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Comparison: Compared to other dichloroaniline compounds, 3,5-Dichloro-N,N-bis(4,4-diphenylbut-3-en-1-yl)aniline is unique due to its complex structure and the presence of the 4,4-diphenylbut-3-en-1-yl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that other dichloroaniline compounds may not be able to fulfill.
Properties
CAS No. |
501078-00-8 |
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Molecular Formula |
C38H33Cl2N |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
3,5-dichloro-N,N-bis(4,4-diphenylbut-3-enyl)aniline |
InChI |
InChI=1S/C38H33Cl2N/c39-34-27-35(40)29-36(28-34)41(25-13-23-37(30-15-5-1-6-16-30)31-17-7-2-8-18-31)26-14-24-38(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-12,15-24,27-29H,13-14,25-26H2 |
InChI Key |
UGTZVHXXCRCELD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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